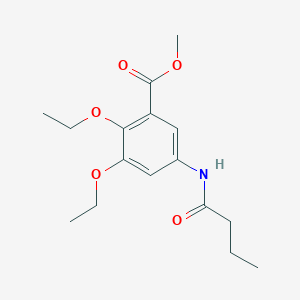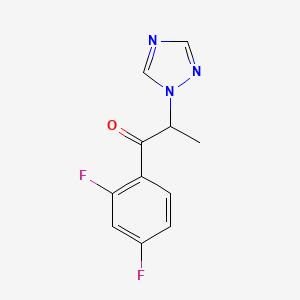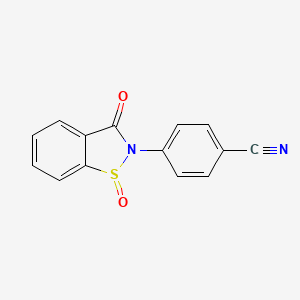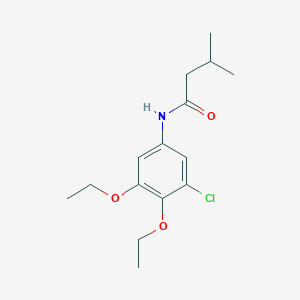![molecular formula C16H16N2O3 B14353348 Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- CAS No. 92966-94-4](/img/no-structure.png)
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- is an organic compound characterized by the presence of a phenolic group, a nitro group, and a substituted imine group. This compound is notable for its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The subsequent step involves the reaction of 4-nitrophenol with 2,4,6-trimethylphenylamine under specific conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The imine group may interact with nucleophiles, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,4,6-trimethyl-: Similar structure but lacks the nitro and imine groups.
4-Nitrophenol: Contains the nitro group but lacks the imine and trimethylphenyl groups.
Phenol, 2-methyl, 4,6-dinitro-: Contains multiple nitro groups but lacks the imine group.
Uniqueness
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and imine groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
| 92966-94-4 | |
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-nitro-2-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-11(2)16(12(3)7-10)17-9-13-8-14(18(20)21)4-5-15(13)19/h4-9,19H,1-3H3 |
InChI-Schlüssel |
GJZQKKCJKOGLAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)



